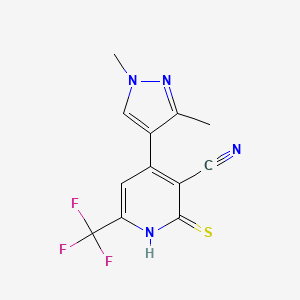
4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects . The compound also contains a trifluoromethyl group, which is often used in drug design due to its ability to modify the chemical properties of an organic molecule .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : This chemical has been involved in the synthesis of new fused heterobicyclic nitrogen systems, such as 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile, which have potential pharmacological activities. These compounds were synthesized via heterocyclization reactions, showcasing the versatility of the chemical in creating biologically active molecules (Saad, Youssef, & Mosselhi, 2011).
- Antioxidant Evaluation : A study on the condensation of malononitrile with different reagents to synthesize nicotinonitriles showed the chemical's utility in producing compounds with potential antioxidant properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Biological and Pharmacological Activities
- Anticancer Potential : Some newly synthesized compounds derived from the chemical were screened as anticancer agents, showing activity as cytotoxic agents against different cancer cell lines, which highlights its significance in developing new cancer therapies (Saad, Youssef, & Mosselhi, 2011).
- Nitrification Inhibition in Agriculture : Another application outside the direct realm of pharmacology is in agriculture, where derivatives of the chemical structure have been used as nitrification inhibitors to improve nitrogen use efficiency in fertilizers, showcasing environmental and agricultural benefits (Zerulla et al., 2001).
Propiedades
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c1-6-9(5-19(2)18-6)7-3-10(12(13,14)15)17-11(20)8(7)4-16/h3,5H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUJPNYIPRGRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)
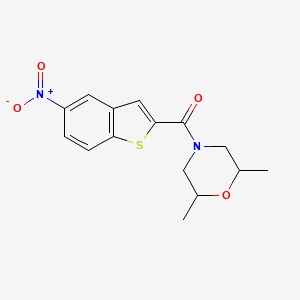
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
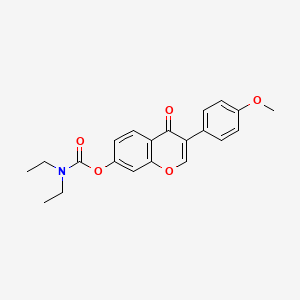
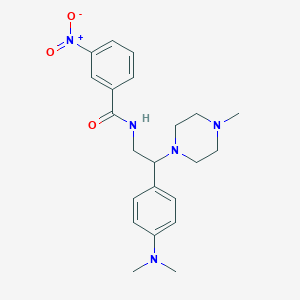
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
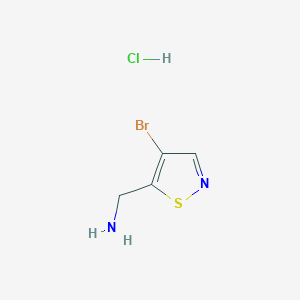
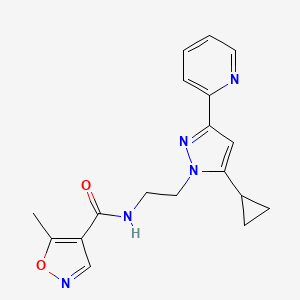
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
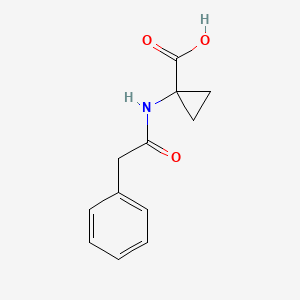
![[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanamine;dihydrochloride](/img/structure/B2935771.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)
![N-(3-bromophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoazolidin-3-ylthio]acetamide](/img/structure/B2935773.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2935774.png)